Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Penicillin calcium is a calcium salt form of penicillin, a group of antibiotics derived from Penicillium fungi. Penicillin was first discovered by Alexander Fleming in 1928 and has since become one of the most widely used antibiotics for treating bacterial infections. Penicillin calcium is used in various medical applications due to its effectiveness in inhibiting bacterial cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin calcium is synthesized through a series of chemical reactions involving the fermentation of Penicillium chrysogenum. The process begins with the cultivation of the Penicillium mold in a nutrient-rich medium. The mold produces penicillin, which is then extracted and purified. The penicillin is then reacted with calcium salts to form penicillin calcium.
Industrial Production Methods: Industrial production of penicillin calcium involves large-scale fermentation processes. The Penicillium mold is grown in deep-tank fermenters under controlled conditions. The fermentation broth is then filtered to remove the mold, and the penicillin is extracted using solvents. The extracted penicillin is then purified and reacted with calcium salts to produce penicillin calcium .
Chemical Reactions Analysis
Types of Reactions: Penicillin calcium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The β-lactam ring in penicillin is susceptible to hydrolysis, which can lead to the formation of penicilloic acid. Oxidation reactions can modify the side chains of penicillin, altering its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions of penicillin calcium include acids, bases, and oxidizing agents. Hydrolysis reactions typically occur under acidic or basic conditions, while oxidation reactions require oxidizing agents such as hydrogen peroxide.
Major Products Formed: The major products formed from the reactions of penicillin calcium include penicilloic acid and various oxidized derivatives. These products can have different antibacterial properties and are used in the development of new antibiotics .
Scientific Research Applications
Penicillin calcium has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various penicillin derivatives. In biology, it is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. In medicine, penicillin calcium is used to treat bacterial infections such as strep throat, pneumonia, and syphilis. In industry, it is used in the production of other antibiotics and as a preservative in some products .
Mechanism of Action
Penicillin calcium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall synthesis, leading to the weakening and eventual lysis of the bacterial cell. The primary molecular target of penicillin calcium is the β-lactam ring, which interacts with the PBPs .
Comparison with Similar Compounds
Penicillin calcium is part of the β-lactam family of antibiotics, which includes other compounds such as amoxicillin, cephalosporins, and carbapenems. Compared to these compounds, penicillin calcium has a narrower spectrum of activity, primarily targeting gram-positive bacteria. it is highly effective against these bacteria and is often used as a first-line treatment for infections caused by susceptible strains. Similar compounds include:
- Amoxicillin
- Cephalosporins
- Carbapenems
Penicillin calcium’s uniqueness lies in its specific activity against gram-positive bacteria and its historical significance as one of the first antibiotics discovered.
Properties
CAS No. |
1406-07-1 |
---|---|
Molecular Formula |
C32H34CaN4O8S2 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O4S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
InChI Key |
PEWXRXAGXPYMIB-ANPZCEIESA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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